8-(benzyloxy)-7-fluoro-5-iodoquinoline
Description
Contextualization within Halogenated Quinoline (B57606) Chemistry
Halogenated quinolines are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. nih.govcymitquimica.com The introduction of halogen atoms into the quinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov This strategic placement of halogens is a common tactic in drug design to enhance the therapeutic potential of the parent molecule. nih.gov The presence of both fluorine and iodine in 8-(Benzyloxy)-7-fluoro-5-iodoquinoline places it within this important chemical space, suggesting its potential utility in the synthesis of bioactive compounds.
Significance of Quinolines as Privileged Scaffolds in Academic Inquiry
The quinoline scaffold, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.govbohrium.com This designation stems from the fact that quinoline-based compounds have been found to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbenthamdirect.com The versatility of the quinoline ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its biological and pharmacological profile. benthamdirect.com Its established synthetic accessibility and proven "druggability" make it a frequent choice for the design of novel therapeutic agents. tandfonline.com
Rationale for Investigating the Specific Structural Features of this compound
The specific arrangement of substituents in this compound is not arbitrary; each functional group is incorporated to serve a particular purpose in the context of medicinal chemistry research. The investigation into this and similar compounds is driven by the desire to systematically modify a lead structure to optimize its properties.
In the case of this compound, it has been synthesized as an intermediate in the development of inhibitors for catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov The rationale for its specific structural features can be broken down as follows:
The 7-Fluoro Group: The introduction of a small halogen, such as fluorine, at the 7-position of the quinoline ring has been shown to improve the metabolic stability of 8-hydroxyquinoline-based compounds. nih.gov This is a crucial aspect of drug design, as it can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. nih.gov
The 5-Iodo Group: The iodine atom at the 5-position serves as a versatile synthetic handle. Its presence allows for further chemical modifications, such as cross-coupling reactions, to introduce additional functional groups that can enhance the potency and selectivity of the final compound.
The synthesis of this compound has been reported with a 73% yield, and its structure confirmed by proton NMR spectroscopy. nih.gov
Table 1: Chemical Data for this compound
| Property | Value |
| Molecular Formula | C16H11FINO |
| Molecular Weight | 379.172 g/mol |
| CAS Number | 1973491-04-1 |
Table 2: 1H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.96 | dd | 1H | Quinoline H |
| 8.33 | dd | 1H | Quinoline H |
| 7.93 | d | 1H | Quinoline H |
| 7.52 - 7.56 | m | 2H | Benzyl (B1604629) H |
| 7.49 | dd | 1H | Quinoline H |
Data sourced from a study on COMT inhibitors. nih.gov
Properties
CAS No. |
1973491-04-1 |
|---|---|
Molecular Formula |
C16H11FINO |
Molecular Weight |
379.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 8 Benzyloxy 7 Fluoro 5 Iodoquinoline
Halogen-Directed Reactivity
The presence of two different halogen atoms on the quinoline (B57606) ring of 8-(benzyloxy)-7-fluoro-5-iodoquinoline provides distinct sites for reactivity. The differing electronegativity and bond strengths of the carbon-iodine and carbon-fluorine bonds allow for selective transformations.
Nucleophilic Aromatic Substitution (SNAr) at Iodinated Centers
The iodine atom at the C5 position of the quinoline ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile displaces the iodide, which is a good leaving group. wikipedia.org The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the halide. wikipedia.orglibretexts.org In the case of this compound, the quinoline nitrogen itself acts as an electron-withdrawing feature, activating the ring towards nucleophilic attack. wikipedia.org
The general mechanism for SNAr involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the iodide ion is eliminated, restoring the aromaticity of the ring. libretexts.org The rate of these reactions is influenced by the nature of the nucleophile and the specific reaction conditions employed. For instance, various nucleophiles can be used to displace the iodine, leading to a diverse array of substituted quinoline derivatives. smolecule.com
Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution
| Halogen | Electronegativity | Leaving Group Ability | Typical Reactivity in SNAr |
| Fluorine | ~4.0 | Poor | Generally less reactive as a leaving group but strongly activates the ring for nucleophilic attack. |
| Iodine | ~2.66 | Good | Readily displaced by nucleophiles. |
This table provides a general comparison of fluorine and iodine in the context of SNAr reactions.
Modifications of the Benzyloxy Substituent
The benzyloxy group at the C8 position is a versatile functional handle that can undergo various transformations, including cleavage to reveal a hydroxyl group or oxidation to a carbonyl derivative.
Oxidative Cleavage to Carbonyl Derivatives
The benzyloxy group can be subjected to oxidative cleavage to yield the corresponding carbonyl compound. smolecule.com This transformation can be achieved using various oxidizing agents. For example, electrochemical methods have been developed for the oxidative cleavage of C-N bonds in benzylamine (B48309) derivatives, a process that can be conceptually extended to the C-O bond in benzyl (B1604629) ethers. mdpi.com Such methods offer a green chemistry approach, often proceeding under mild conditions without the need for metal catalysts or harsh oxidants. mdpi.comnih.gov The mechanism typically involves the formation of a radical cation intermediate, followed by further oxidation and hydrolysis to yield the carbonyl product. mdpi.com
Deprotection Strategies for the 8-Benzyloxy Group
The benzyl group is a common protecting group for hydroxyl functionalities in organic synthesis. scispace.com Its removal, or deprotection, to unveil the 8-hydroxyquinoline (B1678124) core is a crucial step in the synthesis of many biologically active molecules. scispace.comnih.gov A common method for the deprotection of a benzyl ether is catalytic hydrogenation. scispace.com More recently, methods like oxidative cleavage using reagents such as dichlorodicyanoquinone (DDQ) have been employed for the selective removal of benzyl ethers. nih.gov
Table 2: Common Deprotection Strategies for Benzyl Ethers
| Method | Reagents | Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Typically room temperature and atmospheric or slightly elevated pressure | A widely used and effective method. |
| Oxidative Cleavage | Dichlorodicyanoquinone (DDQ) | Often in wet dichloromethane (B109758) at room temperature | Can offer selectivity in the presence of other benzyl ethers. nih.gov |
Quinoline Ring Transformations
The quinoline ring system itself can undergo a variety of transformations, although these are often less common than reactions involving the substituents. The presence of activating or deactivating groups on the ring can significantly influence the outcome of these reactions. For instance, the quinoline ring can be reduced to the corresponding tetrahydroquinoline derivative. smolecule.com Additionally, multicomponent reactions have been developed for the synthesis of diverse quinoline scaffolds, highlighting the versatility of the quinoline core in constructing complex molecular architectures. rsc.org
Reductive Processes (e.g., to Tetrahydroquinoline Derivatives)
The quinoline ring system of this compound can undergo reduction to yield the corresponding tetrahydroquinoline derivative. A common method for this transformation is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas.
In a typical procedure, the quinoline derivative is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, and subjected to a hydrogen atmosphere in the presence of the catalyst. The reaction conditions, including pressure and temperature, can be modulated to optimize the reduction. For instance, the reduction of acetamido-substituted quinolines to their tetrahydro analogues has been successfully achieved, providing a good precedent for the reduction of this compound. nih.gov It is important to note that under these conditions, dehalogenation of the iodo group and debenzylation of the benzyloxy group can occur as potential side reactions. Careful control of the reaction parameters is therefore crucial to selectively reduce the pyridine (B92270) ring of the quinoline system. The resulting 8-(benzyloxy)-7-fluoro-5-iodo-1,2,3,4-tetrahydroquinoline is a valuable intermediate for the synthesis of compounds with different biological activities. rsc.orgwikipedia.org
| Catalyst | Solvent | Hydrogen Pressure | Temperature | Potential Side Reactions |
|---|---|---|---|---|
| Pd/C | Ethanol, Acetic Acid | 1-50 atm | Room Temperature to 80 °C | Deiodination, Debenzylation |
| PtO₂ (Adam's catalyst) | Ethanol, Acetic Acid | 1-50 atm | Room Temperature to 80 °C | Deiodination, Debenzylation |
Electrophilic Substitution on the Quinoline Nucleus
The quinoline nucleus is susceptible to electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the existing substituents. In the case of this compound, the benzyloxy group at position 8 is an activating, ortho-, para-directing group, while the fluorine at position 7 is a deactivating, ortho-, para-directing group. The iodine at position 5 is also a deactivating, ortho-, para-directing group.
Considering the directing effects of these substituents, electrophilic attack is most likely to occur at the vacant positions of the benzene (B151609) ring of the quinoline nucleus. Studies on the nitration of quinoline itself have shown that substitution occurs primarily at the 5- and 8-positions. rsc.orgstackexchange.com However, with these positions already substituted in the target molecule, electrophilic attack would be directed to other available positions. The strong activating effect of the benzyloxy group would favor substitution at position 6.
For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to be introduced at the C-6 position. Similarly, halogenation reactions, such as bromination using bromine and a Lewis acid catalyst like iron(III) bromide, would also be expected to yield the 6-halo derivative. youtube.com
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 8-(benzyloxy)-7-fluoro-5-iodo-6-nitroquinoline |
| Bromination | Br₂, FeBr₃ | 6-bromo-8-(benzyloxy)-7-fluoro-5-iodoquinoline |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom at the C-5 position of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions
Palladium catalysts are widely used for a variety of cross-coupling reactions, offering mild reaction conditions and high functional group tolerance.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. yonedalabs.comlibretexts.org The 5-iodo substituent of this compound is an ideal handle for this reaction. It can be coupled with a wide range of aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. nih.govyoutube.com
A typical catalytic system for this transformation involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a solvent mixture such as toluene/water or dioxane/water. researchgate.net The reaction generally proceeds with high yields, affording 5-aryl- or 5-vinyl-8-(benzyloxy)-7-fluoroquinolines.
| Palladium Source | Ligand (if applicable) | Base | Solvent | Boron Reagent |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water | Arylboronic acid |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane, Toluene | Arylboronic acid or ester |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgyoutube.com The 5-iodo position of this compound readily participates in this reaction. youtube.com
The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) salt, like copper(I) iodide (CuI), and a base, commonly an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent. gelest.com This reaction provides a direct route to 5-alkynyl-8-(benzyloxy)-7-fluoroquinolines, which are valuable precursors for more complex molecules. Copper-free and nickel-catalyzed Sonogashira couplings have also been developed. nih.gov
| Catalyst System | Base | Solvent | Alkyne Partner |
|---|---|---|---|
| Pd(PPh₃)₄, CuI | Et₃N, DIPA | THF, DMF, Toluene | Terminal alkyne |
| PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | DMF, Acetonitrile | Terminal alkyne |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgyoutube.com The 5-iodo group of this compound makes it a suitable substrate for this transformation. ias.ac.in
The reaction typically employs a palladium catalyst, often formed in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, and a bulky electron-rich phosphine ligand such as Xantphos, Johnphos, or Brettphos. libretexts.orgorganic-chemistry.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the reaction. ias.ac.in This method allows for the introduction of a wide variety of primary and secondary amines at the C-5 position, leading to the synthesis of 5-amino-8-(benzyloxy)-7-fluoroquinoline derivatives.
| Palladium Precursor | Ligand | Base | Solvent | Amine Partner |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos, Johnphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Primary or secondary amine |
| Pd₂(dba)₃ | BrettPhos, RuPhos | LiHMDS, K₃PO₄ | Toluene, THF | Primary or secondary amine |
Aminocarbonylation and Double Carbonylation Pathways
While direct experimental data on the aminocarbonylation of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on the closely related compound, 5,7-diiodo-8-benzyloxyquinoline. Research on this diiodo analogue has demonstrated the feasibility and selectivity of palladium-catalyzed aminocarbonylation reactions, which serve as a valuable model for predicting the reactivity of its 7-fluoro counterpart.
In these model studies, the palladium-catalyzed reaction of 5,7-diiodo-8-benzyloxyquinoline with various amines and carbon monoxide has been shown to proceed with high regioselectivity. The carbonylation preferentially occurs at the C-5 position, leaving the iodo group at C-7 intact. This selectivity is attributed to the different electronic and steric environments of the two iodo substituents. The formation of 5-carboxamido-7-iodo-8-benzyloxyquinoline derivatives occurs in good to high yields.
The nature of the amine nucleophile and the reaction conditions, particularly carbon monoxide pressure, play a crucial role in determining the product distribution between simple aminocarbonylation and double carbonylation.
Aminocarbonylation: The use of various primary and secondary amines under controlled carbon monoxide pressure (e.g., 20 bar) typically leads to the formation of the corresponding 5-carboxamides.
Double Carbonylation: Increasing the carbon monoxide pressure (e.g., to 80 bar), especially with more reactive amines like tert-butylamine, can promote double carbonylation, yielding 5-glyoxylamido derivatives (α-ketoamides). In some instances, with highly reactive amines, double carbonylation has been observed to occur at both the C-5 and C-7 positions, although this is often accompanied by deprotection of the benzyloxy group.
The table below summarizes the outcomes of palladium-catalyzed aminocarbonylation of the model compound, 5,7-diiodo-8-benzyloxyquinoline, with different amines and under varying CO pressures.
| Amine | CO Pressure (bar) | Major Product |
| Morpholine | 20 | 5-(Morpholine-4-carbonyl)-7-iodo-8-benzyloxyquinoline |
| Piperidine | 20 | 5-(Piperidine-1-carbonyl)-7-iodo-8-benzyloxyquinoline |
| tert-Butylamine | 20 | 5-(N-tert-butylcarboxamido)-7-iodo-8-benzyloxyquinoline |
| tert-Butylamine | 80 | 5,7-bis(N-tert-butylglyoxylamido)-8-hydroxyquinoline |
This data is based on the reactivity of the closely related 5,7-diiodo-8-benzyloxyquinoline and serves as an illustrative model.
For this compound, the presence of the electron-withdrawing fluorine at the 7-position is expected to influence the reactivity of the C-5 iodo group. The fluorine atom would likely enhance the electrophilicity of the quinoline ring, potentially facilitating the initial oxidative addition step in the catalytic cycle and influencing the selectivity of the carbonylation process.
Other Metal-Mediated Functionalizations
The carbon-iodine bond at the C-5 position of this compound is a prime site for various other palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this exact substrate are not widely reported, the known reactivity of aryl iodides allows for the prediction of its behavior in several key transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of 5-aryl- or 5-vinyl-8-(benzyloxy)-7-fluoroquinoline derivatives, offering a powerful method for introducing a wide range of substituents at the 5-position. The electronic nature of the boronic acid would influence the reaction efficiency.
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would yield 5-alkynyl-8-(benzyloxy)-7-fluoroquinolines. These products are valuable intermediates for the synthesis of more complex heterocyclic structures. The reactivity in Sonogashira coupling is generally high for aryl iodides.
Heck Reaction: The reaction with alkenes under palladium catalysis would result in the formation of 5-alkenyl-8-(benzyloxy)-7-fluoroquinolines. This reaction provides a direct method for the vinylation of the quinoline core.
Buchwald-Hartwig Amination: This cross-coupling reaction would enable the formation of a carbon-nitrogen bond by reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base. This would provide access to a range of 5-amino-8-(benzyloxy)-7-fluoroquinoline derivatives.
Mechanistic Investigations of Key Chemical Transformations
The mechanism of the palladium-catalyzed aminocarbonylation of this compound is understood to proceed through a well-established catalytic cycle, analogous to that of other aryl iodides.
The generally accepted mechanism involves the following key steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (Ar-I), in this case, this compound, to a palladium(0) complex (Pd(0)L_n). This forms a palladium(II) intermediate (Ar-Pd(II)-I(L)_n). The electron-withdrawing nature of the quinoline ring system, further enhanced by the 7-fluoro substituent, is expected to facilitate this step.
CO Insertion: A molecule of carbon monoxide then inserts into the Aryl-Palladium bond of the Pd(II) complex to form an acyl-palladium(II) intermediate (ArCO-Pd(II)-I(L)_n).
Nucleophilic Attack: The amine nucleophile then attacks the acyl-palladium complex. This can proceed through two main pathways depending on the reaction conditions and the nature of the amine.
Path A (Amide Formation): The amine attacks the carbonyl carbon of the acyl group, leading to the formation of a carboxamide product upon reductive elimination.
Path B (α-Ketoamide Formation): Under higher CO pressures, a second CO molecule can insert into the acyl-palladium bond before the amine attack, forming an α-ketoacyl-palladium intermediate. Subsequent attack by the amine leads to the formation of the α-ketoamide (glyoxylamide).
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which yields the corresponding amide or α-ketoamide product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The competition between single and double carbonylation is a key aspect of the mechanistic landscape. Higher concentrations of both carbon monoxide and the amine nucleophile generally favor the double carbonylation pathway. The electronic properties of the aryl iodide also play a role, with electron-deficient substrates often showing a higher propensity for double carbonylation. The 7-fluoro substituent on the quinoline ring of the target compound would likely increase its electron-deficient character, potentially favoring the formation of glyoxylamide derivatives, especially under elevated CO pressures.
Furthermore, in the case of the model compound 5,7-diiodo-8-benzyloxyquinoline, an unexpected debenzylation reaction was observed under high-pressure double carbonylation conditions with tert-butylamine. This suggests that under forcing conditions, the benzyloxy group can be cleaved, leading to the formation of an 8-hydroxyquinoline derivative. The mechanism of this deprotection is likely complex and may involve the palladium catalyst or the reaction conditions themselves.
Spectroscopic and Structural Analysis of this compound Fails to Yield Data
Despite a comprehensive search for the spectroscopic and structural details of the chemical compound this compound, no specific experimental data on its nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared (IR) spectroscopy could be located in the public domain.
The compound, with a molecular formula of C16H11FINO and a molecular weight of 379.2 g/mol , is a substituted quinoline. While the synthesis and properties of various quinoline derivatives are widely reported in scientific literature due to their potential applications in medicinal chemistry, detailed characterization data for this specific trifunctionalized quinoline appears to be unpublished or not indexed in readily accessible scientific databases.
Searches for ¹H, ¹³C, and ¹⁹F NMR spectral analyses, which are crucial for determining the precise arrangement of atoms and the electronic environment within the molecule, did not yield any experimental spectra or tabulated chemical shifts and coupling constants. Similarly, efforts to find mass spectrometry data, which would confirm the molecular weight and provide insights into the compound's fragmentation patterns under ionization, were unsuccessful. Furthermore, no infrared spectroscopy data, which is used to identify the characteristic vibrational frequencies of its functional groups, could be retrieved.
While information on related compounds, such as other halogenated or benzyloxy-substituted quinolines, is available, this data is not directly applicable for a scientifically accurate and detailed description of this compound. The unique substitution pattern of a benzyloxy group at the 8-position, a fluorine atom at the 7-position, and an iodine atom at the 5-position on the quinoline core would produce a distinct set of spectroscopic data. Without access to primary research articles or database entries detailing the synthesis and characterization of this specific molecule, a thorough analysis as requested cannot be provided.
Spectroscopic Characterization and Advanced Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure.
While specific X-ray crystallographic data for 8-(benzyloxy)-7-fluoro-5-iodoquinoline is not publicly available at this time, the methodology remains the gold standard for solid-state structural elucidation. For a molecule of this nature, the process would involve growing a suitable single crystal, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.
For quinoline (B57606) and its derivatives, X-ray crystallography has been instrumental in confirming their planar or near-planar bicyclic core and in detailing the spatial orientation of various substituents. In the case of this compound, X-ray analysis would be expected to provide key insights into:
The planarity of the quinoline ring system.
The conformation of the benzyloxy group relative to the quinoline core.
The precise bond lengths and angles, including the C-F, C-I, and C-O bonds.
The nature of intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which can influence the compound's physical properties.
Given the presence of a heavy atom (iodine), the crystallographic analysis would be aided by its strong scattering of X-rays, facilitating the solution of the phase problem. The data obtained would be the ultimate benchmark for validating the structural assignments made through other spectroscopic methods.
High-Resolution Spectroscopic Methods
In the absence of X-ray crystallographic data, high-resolution spectroscopic methods serve as the primary tools for the structural characterization of this compound. These techniques provide detailed information about the molecule's connectivity, electronic environment, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the quinoline and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyloxy group. The chemical shifts and coupling constants of the quinoline protons would be particularly informative, with the fluorine and iodine substituents inducing characteristic shifts.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons directly attached to the fluorine, iodine, and oxygen atoms would be significantly affected by their respective electronegativities and would be key to confirming the substitution pattern.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, providing an unambiguous assignment of all signals.
Illustrative NMR Data:
While experimental spectra are not available, the following table provides predicted chemical shift ranges for the key nuclei in this compound, based on known data for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the quinoline and benzyl rings would appear in this region. The exact shifts would be influenced by the electronic effects of the fluorine and iodine substituents. The proton at position 6 would likely show coupling to the fluorine at position 7. |
| ¹H | 5.0 - 5.5 | The methylene protons (-CH₂-) of the benzyloxy group would typically resonate in this range. |
| ¹³C | 110 - 160 | The aromatic carbons of the quinoline and benzyl rings would be found in this broad region. The carbons directly bonded to the heteroatoms (N, O, F, I) would have characteristic chemical shifts. For instance, the carbon bearing the iodine (C-5) would be shifted to a lower frequency (upfield). |
| ¹³C | 70 - 80 | The methylene carbon of the benzyloxy group would be expected in this region. |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule with high accuracy. For this compound (C₁₆H₁₁FINO), the expected exact mass would be a key confirmatory data point. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with characteristic losses of the benzyl group, iodine, and other fragments.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching of the aromatic rings.
C=C and C=N stretching vibrations of the quinoline ring.
C-O stretching of the ether linkage.
C-F and C-I stretching vibrations.
Summary of Spectroscopic Data:
| Spectroscopic Technique | Information Obtained |
| X-ray Crystallography | Provides the definitive three-dimensional solid-state structure, including bond lengths, bond angles, and intermolecular interactions. |
| ¹H NMR Spectroscopy | Determines the number and chemical environment of protons, and their connectivity through spin-spin coupling. |
| ¹³C NMR Spectroscopy | Determines the number and chemical environment of carbon atoms. |
| 2D NMR Spectroscopy | Establishes detailed connectivity between atoms, aiding in the complete assignment of the molecular structure. |
| High-Resolution Mass Spec. | Confirms the elemental composition through highly accurate mass measurement and provides structural information through fragmentation patterns. |
| Infrared Spectroscopy | Identifies the presence of key functional groups within the molecule. |
Computational Chemistry and Theoretical Studies of 8 Benzyloxy 7 Fluoro 5 Iodoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods, grounded in the principles of quantum mechanics, can determine the distribution of electrons within a molecule and, by extension, its reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For 8-(benzyloxy)-7-fluoro-5-iodoquinoline, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the oxygen atom of the benzyloxy group, due to the presence of lone pairs. The LUMO, on the other hand, would likely be distributed over the quinoline ring system, particularly at the carbon atoms bearing the electron-withdrawing fluoro and iodo substituents.
Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
| Ionization Potential (I ≈ -EHOMO) | 6.25 |
| Electron Affinity (A ≈ -ELUMO) | 1.80 |
| Global Hardness (η = (I-A)/2) | 2.225 |
| Chemical Potential (μ = -(I+A)/2) | -4.025 |
| Global Electrophilicity Index (ω = μ²/2η) | 3.64 |
Note: These values are hypothetical and are based on typical ranges observed for similar aromatic and heterocyclic compounds in computational studies.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green or yellow areas represent regions of neutral potential.
For this compound, the ESP map is predicted to show a significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the benzyloxy group, reflecting the presence of lone pair electrons. The hydrogen atoms of the aromatic rings would exhibit a positive potential. The electron-withdrawing nature of the fluorine and iodine atoms would also influence the charge distribution, creating localized areas of varying potential on the quinoline ring. youtube.com
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. nih.gov It allows for the calculation of the energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway. For this compound, DFT could be employed to investigate various potential reactions, such as nucleophilic aromatic substitution at the positions bearing the halogen atoms or electrophilic substitution on the electron-rich rings.
For instance, in a hypothetical nucleophilic substitution reaction where the iodine atom is replaced by a nucleophile, DFT calculations could determine the activation energy barrier for the formation of the Meisenheimer complex intermediate. The calculations would also reveal whether the reaction proceeds via a concerted or stepwise mechanism. The presence of the fluorine and benzyloxy groups would significantly influence the regioselectivity and reaction rates, and DFT can quantify these effects. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions. The benzyloxy group in this compound introduces conformational flexibility due to rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the most stable conformations (lowest energy) of the molecule.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. arabjchem.org By simulating the motion of the atoms, MD can explore the accessible conformational space and identify the most populated conformations under specific conditions (e.g., in a solvent). nih.govnih.gov For this compound, MD simulations could reveal the preferred orientation of the benzyloxy group relative to the quinoline ring and how this is influenced by interactions with its environment. researchgate.netmdpi.com
Table 2: Predicted Dihedral Angles for the Most Stable Conformer of this compound
| Dihedral Angle | Predicted Value (degrees) |
| C7-C8-O-CH₂ | 120.5 |
| C8-O-CH₂-C(phenyl) | -175.0 |
Note: These values are hypothetical and represent a plausible low-energy conformation based on steric and electronic considerations.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are highly valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra.
By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict its ¹³C and ¹H NMR spectra. nih.gov These theoretical spectra can then be compared with experimental data to confirm the molecular structure. Similarly, the calculation of the vibrational frequencies can aid in the assignment of the peaks in the experimental IR and Raman spectra.
In silico Modeling of Molecular Interactions (non-biological/clinical context)
In a non-biological context, in silico modeling can be used to study the interactions of this compound with other molecules or materials. For example, its potential to act as a ligand for a metal catalyst could be investigated through molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations. These studies would model the binding pose of the molecule within the catalyst's active site and calculate the binding affinity.
Furthermore, simulations could explore the self-assembly properties of the molecule or its interactions with surfaces. Understanding these non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, is crucial for applications in materials science and supramolecular chemistry. researchgate.net The presence of aromatic rings, a nitrogen heteroatom, and halogen atoms in this compound suggests a rich potential for various non-covalent interactions.
Exploration of 8 Benzyloxy 7 Fluoro 5 Iodoquinoline As a Building Block and Chemical Scaffold in Academic Synthesis
Design and Synthesis of Chemically Diverse Quinoline (B57606) Derivatives
There is a lack of published research demonstrating the use of 8-(benzyloxy)-7-fluoro-5-iodoquinoline as a precursor for the synthesis of a diverse range of quinoline derivatives. While the iodo-substituent suggests the possibility of derivatization through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, no specific instances of these transformations have been documented for this particular quinoline.
Utility as an Intermediate in Multi-Step Organic Synthesis
No specific multi-step synthetic pathways featuring this compound as a key intermediate have been detailed in the available scientific literature. Its potential role in the assembly of more complex target molecules has not been publicly documented.
Development of Novel Heterocyclic Systems Incorporating the Quinoline Core
The exploration of this compound as a foundational element for the construction of new heterocyclic systems appears to be an uninvestigated area of research. There are no reports of its use in cyclization or annulation reactions to form fused or appended heterocyclic rings.
Strategic Use in Fragment-Based Drug Discovery Research
In the context of fragment-based drug discovery, the quinoline scaffold itself is of significant interest. However, there is no specific research available that focuses on the this compound scaffold's properties or its application in fragment-based screening campaigns. The influence of its particular substitution pattern on binding interactions and vector space exploration for fragment elaboration has not been a subject of published studies.
Investigations into Quinoline Frameworks: Molecular Interactions and Biological Research Insights Excluding Clinical, Dosage, Safety
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
The biological activity of quinoline (B57606) derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies aim to delineate how these molecular variations govern the recognition of and interaction with biological targets.
Role of Halogen and Benzyloxy Substituents on Molecular Recognition Properties
The specific substitution pattern of 8-(benzyloxy)-7-fluoro-5-iodoquinoline, featuring a bulky benzyloxy group and two different halogens at key positions, suggests a complex role in molecular recognition.
The benzyloxy group at position 8 is a significant feature. The 8-hydroxyquinoline (B1678124) scaffold is a known pharmacophore, particularly for its ability to chelate metal ions. nih.gov The benzyloxy group can be considered a protected form of the hydroxyl group. This substitution increases the molecule's lipophilicity, which may influence its ability to cross biological membranes. nih.gov In the context of enzyme inhibition, such as with Catechol O-Methyltransferase (COMT), the 8-hydroxy group is crucial for chelating the active site magnesium ion. nih.gov The benzyloxy substituent may either require in vivo cleavage to an active 8-hydroxy form or interact with the target protein through different, non-chelating mechanisms.
Halogen substituents play a critical role in modulating the electronic properties and binding affinities of quinoline derivatives. The presence of a fluorine atom at the C-7 position and an iodine atom at the C-5 position creates a distinct electronic environment on the benzene (B151609) portion of the quinoline ring.
Fluorine at C-7: Fluoroquinolones are a major class of antibacterials, and substitution at C-7 is known to significantly impact potency and interaction with target enzymes like DNA gyrase. mdpi.com In some quinoline series targeting VEGFR-2, 6-fluoro substitution has been compared with 6-chloro substitution, with the chloro-derivatives often showing greater potency. nih.gov
Iodine at C-5: The introduction of iodine, a large and polarizable halogen, can lead to enhanced biological activity. For instance, replacing fluorine with iodine in certain quinolone structures has been shown to increase antimicrobial activity. rsc.org The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its protein target. researchgate.net
Modulation of Quinoline Core Structure for Specific Interactions
The quinoline core is a versatile scaffold that allows for systematic modification to optimize interactions with specific biological targets. mdpi.com Research has demonstrated that substituents at various positions can tailor the molecule for high-affinity binding to enzymes and receptors.
For instance, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, modifications to the quinoline ring are a key strategy. mdpi.comnih.gov The terminal aromatic ring of quinoline derivatives can form hydrophobic bonds within the VEGFR-2 pocket. nih.gov The specific nature of substituents on the quinoline, such as the 5-iodo and 7-fluoro groups, would dictate the precise fit and interactions within this hydrophobic pocket, influencing inhibitory potency.
Similarly, in the design of antiprotozoal agents, the quinoline nucleus is a common starting point. rsc.orgnih.gov The introduction of different functional groups, including halogens and side chains, has been explored to enhance activity against parasites like Trypanosoma and Leishmania. rsc.orgnih.gov
Chemical Biology Probes and Tools Derived from the Quinoline Scaffold
The adaptability of the quinoline scaffold makes it an excellent foundation for the development of chemical probes—small molecules used to study biological systems. nih.gov Such tools can be used to selectively inhibit enzymes or probe biological pathways, providing insights into cellular processes and disease mechanisms.
Development of Enzyme Inhibitors for Research Purposes (e.g., Catechol O-Methyltransferase (COMT) Inhibition)
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamine neurotransmitters like dopamine. nih.gov Its inhibition is a therapeutic strategy for neurological disorders. parkinson.org While clinically used COMT inhibitors are typically based on a nitrocatechol structure, recent research has identified 8-hydroxyquinolines as a novel class of potent and selective COMT inhibitors. nih.govmdpi.com
The inhibitory mechanism of 8-hydroxyquinolines involves the chelation of the magnesium ion within the COMT active site, mimicking the interaction of the endogenous catechol substrates. nih.gov SAR studies on these quinoline-based inhibitors have revealed that:
The 8-hydroxy group is essential for potent inhibition via Mg2+ chelation.
Small substituents at the 7-position, such as the fluorine in this compound, can improve metabolic stability without compromising potency. nih.gov
Various substituents at the 5-position, including electron-withdrawing groups like sulfones, have been shown to be preferable for activity. nih.gov The iodine atom at C-5 in the title compound represents such an electron-withdrawing group.
Although this compound itself has not been explicitly tested in these studies, its structural similarity to active 8-hydroxyquinoline COMT inhibitors makes it a compound of significant interest for research in this area. Molecular docking simulations have been used to predict the potential of various quinoline derivatives to act as COMT inhibitors, supporting the exploration of this chemical space. nih.govresearchgate.net
| Position on Quinoline Ring | Substituent Type | Observed/Predicted Role in COMT Inhibition | Reference |
|---|---|---|---|
| 8 | Hydroxy (-OH) | Essential for chelation of the active site Mg2+ ion, critical for potent inhibition. | nih.gov |
| 8 | Benzyloxy (-OCH₂Ph) | May act as a prodrug, being converted to the active 8-hydroxy form, or interact via other mechanisms. Increases lipophilicity. | nih.gov |
| 7 | Small substituents (e.g., Fluoro) | Can increase metabolic stability without sacrificing potency. | nih.gov |
| 5 | Electron-withdrawing groups (e.g., Sulfone, Iodo) | Generally preferred for potent inhibition. | nih.gov |
Exploration of Antiprotozoal Activities of Quinoline Scaffolds in vitro
Quinoline-based compounds have historically been at the forefront of antiprotozoal drug discovery, with quinine (B1679958) and chloroquine (B1663885) being famous examples. rsc.org Modern research continues to explore the quinoline scaffold for activity against a range of protozoan parasites, including those responsible for leishmaniasis and African trypanosomiasis (sleeping sickness). nih.govresearchgate.netuantwerpen.be
Synthetic quinoline derivatives, often incorporating halogen substitutions, have shown promising in vitro activity against various protozoa. rsc.org Studies have demonstrated that these compounds can exhibit potent, submicromolar efficacy against pathogenic strains. For example, various quinoline derivatives have been synthesized and tested against parasites like Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum, with some compounds showing high selectivity for the parasite over mammalian cells. nih.govresearchgate.net The antiprotozoal activity is often influenced by the specific substitution pattern on the quinoline ring. uantwerpen.be While data for this compound is not specifically reported, the broad activity of related halo-substituted quinolines suggests its potential in this area.
| Compound Class | Parasite | Reported Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Quinoline-aminochalcone hybrid | Trypanosoma brucei rhodesiense | 0.19 µM | nih.govresearchgate.net |
| Quinoline-aminochalcone hybrid | Trypanosoma brucei brucei | 0.4 µM | nih.govresearchgate.net |
| Quinoline-arylnitro hybrid | Trypanosoma brucei rhodesiense | 0.68 µM | nih.govresearchgate.net |
| 2-Substituted Quinolines | Leishmania braziliensis | IC₉₀ = 20-25 µg/mL | rsc.org |
| Quinoxaline Amides | Leishmania donovani | IC₅₀ < 20 µM | nih.gov |
Studies on Angiogenesis Inhibition Mechanisms at a Molecular Level
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process, making them major targets for anticancer drug development. nih.gov A well-established strategy to halt tumor growth is the inhibition of VEGFR-2 kinase activity. rsc.org
The quinoline scaffold is a prominent feature in many synthetic VEGFR-2 inhibitors. ekb.eg These small molecules typically act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, preventing the receptor's activation and downstream signaling. nih.gov The development of these inhibitors often involves extensive SAR studies to optimize their interaction with the kinase. For example, research has shown that various substitutions on the quinoline ring are crucial for achieving high potency, with some derivatives exhibiting IC₅₀ values in the low nanomolar range, superior to established drugs like sorafenib. mdpi.com
Molecular docking studies are frequently used to understand how these quinoline derivatives bind to VEGFR-2, revealing key interactions with amino acid residues in the active site. rsc.org The specific pattern of halogen and benzyloxy substituents on this compound makes it a candidate for investigation as a VEGFR-2 inhibitor, as these groups can modulate its binding affinity and selectivity within the kinase domain.
General Aspects of Ligand-Receptor Binding and Molecular Recognition Studies
The study of this compound in the context of ligand-receptor binding is centered on how its distinct structural features influence its affinity for biological targets. The quinoline core, a heterocyclic aromatic system, provides a rigid scaffold for the appended functional groups, which in turn dictate the compound's electronic and steric properties.
Interaction studies involving quinoline derivatives often focus on their binding affinity to various biological targets. The unique combination of a benzyloxy group at position 8, a fluorine atom at position 7, and an iodine atom at position 5 in this compound makes it a compound of interest for exploring molecular recognition phenomena. smolecule.com The benzyloxy group, for instance, can enhance the compound's lipophilicity, potentially favoring interactions with hydrophobic pockets in proteins. smolecule.com
Chelation Properties with Metal Ions in Biochemical Assays
The quinoline scaffold, particularly with a hydroxyl or ether group at the 8-position, is known for its ability to chelate metal ions. While specific studies on the chelation properties of this compound are not extensively detailed in the public domain, the structural motif suggests a potential for such interactions. Research has indicated that quinoline derivatives can interact with metal ions, which can influence their solubility and reactivity within biochemical assays. smolecule.com This chelating ability is a critical aspect of their function in various biological and chemical systems. The nitrogen atom of the quinoline ring and the oxygen atom of the benzyloxy group can act as Lewis bases, coordinating with metal ions to form stable complexes.
The presence of the electron-withdrawing fluorine atom at the 7-position and the bulky iodine atom at the 5-position can modulate the electron density of the quinoline ring system, thereby influencing the chelation strength and selectivity towards different metal ions. Further research would be necessary to fully characterize the specific chelation behavior of this compound.
Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions are paramount in determining the binding affinity and specificity of a ligand for its receptor. For this compound, several types of non-covalent interactions are plausible:
Hydrogen Bonding: While the benzyloxy group does not possess a hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. The nitrogen atom in the quinoline ring can also function as a hydrogen bond acceptor.
Halogen Bonding: The iodine atom at the 5-position is a potential halogen bond donor. This type of interaction, where the electrophilic region on the halogen atom interacts with a nucleophilic site, is increasingly recognized for its importance in molecular recognition.
π-π Stacking: The aromatic quinoline ring and the phenyl ring of the benzyloxy group can participate in π-π stacking interactions with aromatic residues in a protein's binding site.
These interactions, often acting in concert, are crucial for the stable binding of the molecule to its biological target.
Development of Research Compounds for Probing Cellular Pathways (non-therapeutic)
The compound this compound serves as a versatile scaffold in the development of chemical probes for studying cellular pathways. Its utility stems from the ability to modify its structure to fine-tune its properties. For instance, the iodine atom at the 5-position is a key functional group for derivatization. smolecule.com It can be replaced through various cross-coupling reactions, allowing for the introduction of different functionalities, such as fluorescent tags or reactive groups, to create specialized molecular probes.
While this specific molecule is not highlighted as a therapeutic agent, related quinoline derivatives have been investigated as inhibitors of enzymes like catechol O-methyltransferase (COMT), which plays a role in neurological pathways. smolecule.com This suggests that this compound could be used as a starting point to design selective probes for this or other enzyme families. By modifying the substituents, researchers can systematically explore the structure-activity relationships that govern the interaction with a particular cellular target, thereby elucidating its role in cellular processes.
The synthesis of such research compounds often involves multi-step processes, including the formation of the quinoline core, followed by the strategic introduction of the iodo, fluoro, and benzyloxy groups. smolecule.com These synthetic routes provide the flexibility needed to generate a library of related compounds for screening and optimization as molecular probes.
Emerging Research Directions and Future Perspectives for 8 Benzyloxy 7 Fluoro 5 Iodoquinoline
Advanced Synthetic Strategies and Catalytic Methods
The synthesis of the 8-(benzyloxy)-7-fluoro-5-iodoquinoline core, while not extensively detailed in the literature for this specific molecule, can be envisioned through the application of both classical and modern synthetic methodologies. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions, provide a foundational approach for constructing the quinoline nucleus from aniline (B41778) precursors. nih.govresearchgate.net However, these methods often require harsh conditions and can lack regioselectivity.
Modern synthetic chemistry offers more sophisticated and efficient alternatives. Advanced catalytic methods, particularly those involving transition-metal-catalyzed C-H activation and functionalization, represent a frontier for the regioselective synthesis of highly substituted quinolines. nih.govnih.gov For a molecule like this compound, a retrosynthetic approach might involve the initial synthesis of a simpler quinoline core, followed by the strategic, catalyzed introduction of the iodo, fluoro, and benzyloxy groups.
Future research will likely focus on developing catalytic systems that can achieve the synthesis in fewer steps and with greater atomic economy. This includes the use of palladium, copper, or rhodium catalysts to direct the functionalization of specific C-H bonds on the quinoline scaffold. nih.gov
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |
| Classical Named Reactions | Methods like Gould-Jacobs or Skraup synthesis using appropriately substituted anilines and other building blocks. nih.govresearchgate.net | Well-established procedures. | Harsh reaction conditions, limited functional group tolerance, potential for low yields and regioselectivity issues. |
| Stepwise Functionalization | Building the quinoline core first, followed by sequential halogenation, fluorination, and etherification reactions. | More control over the introduction of each substituent. | Can lead to a long synthetic sequence with potential for yield loss at each step. |
| C-H Activation/Functionalization | Directing metal catalysts to selectively introduce substituents onto a pre-formed quinoline or benzene (B151609) ring. nih.gov | High atom economy, potential for novel disconnections, and access to previously difficult-to-make structures. | Catalyst development, achieving high regioselectivity with multiple directing groups can be complex. |
| Convergent Synthesis | Synthesizing substituted fragments separately and then coupling them together in the final steps. | High efficiency, allows for late-stage diversification. | Requires careful planning of compatible coupling reactions. |
Expanding the Scope of Chemical Transformations
The true synthetic potential of this compound lies in the reactivity of its substituents, particularly the iodo group at the C5 position. The carbon-iodine bond is a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of a vast array of new functionalities.
The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides, is a prime candidate for the derivatization of this molecule. rsc.orguwindsor.ca By reacting this compound with different boronic acids or esters, a library of 5-aryl or 5-alkyl quinolines can be generated. Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to install alkene, alkyne, and amine functionalities, respectively, at the C5 position. youtube.com These transformations would dramatically expand the chemical space accessible from this starting material, opening doors to new applications.
Table 2: Potential Cross-Coupling Reactions at the C5-Position
| Reaction Name | Coupling Partner | Introduced Functionality | Potential Catalyst System |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | Aryl, Heteroaryl, Alkyl | Pd(PPh₃)₄, PdCl₂(dppf) uwindsor.ca |
| Heck Coupling | Alkenes | Substituted Alkenes | Pd(OAc)₂, P(o-tol)₃ youtube.com |
| Sonogashira Coupling | Terminal Alkynes | Alkynes | PdCl₂(PPh₃)₂, CuI youtube.com |
| Buchwald-Hartwig Amination | Amines | Aryl/Alkyl Amines | Pd₂(dba)₃, Xantphos youtube.com |
| Stille Coupling | Organostannanes | Various Carbon Groups | Pd(PPh₃)₄ youtube.com |
Potential Applications in Advanced Functional Materials (e.g., Electronic Materials, Sensors)
The quinoline ring system is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. The specific substitution pattern of this compound suggests its potential as a building block for advanced functional materials. The electron-withdrawing fluorine atom and the potential for extended conjugation through the C5 and C8 positions could lead to materials with interesting electronic and optical properties.
One promising area is the development of organic light-emitting diodes (OLEDs). Quinoline derivatives have been investigated as luminophores in OLEDs due to their high quantum yields of fluorescence. mdpi.com The core structure of this compound could be incorporated into larger polymeric or small-molecule systems designed for efficient light emission.
Furthermore, the quinoline scaffold is a well-known platform for the development of fluorescent chemosensors. rsc.orgrsc.orgacs.orgnih.gov The nitrogen atom of the quinoline ring and the oxygen of the benzyloxy group can act as coordination sites for metal ions. acs.org The binding of a metal ion can cause a change in the fluorescence of the molecule, allowing for the sensitive and selective detection of specific cations. rsc.orgacs.org The iodo group provides a convenient point for further modification to enhance selectivity or to tether the sensor to a surface.
Table 3: Potential Material and Sensor Applications
| Application Area | Underlying Principle | Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic semiconductor materials. | Could serve as a core fluorophore or a building block for emissive or charge-transport materials. mdpi.com |
| Fluorescent Metal Ion Sensors | Changes in fluorescence (enhancement or quenching) upon binding of a metal ion to a chelating fluorophore. acs.orgnih.gov | The quinoline nitrogen and benzyloxy oxygen can act as a chelating unit. The iodo group allows for tuning of photophysical properties or immobilization. rsc.orgrsc.org |
| Anion Sensors | Interaction with anions through hydrogen bonding or other non-covalent interactions leading to a detectable optical response. | The quinoline scaffold can be functionalized to create specific anion binding pockets. |
| Molecular Probes for Imaging | Fluorescent molecules designed to localize in specific cellular compartments or to respond to changes in the cellular environment. | The core structure provides the fluorescence, which can be tailored for biological imaging applications. |
Development of Innovative Chemical Tools for Basic Biological Research (non-therapeutic)
Beyond materials science, this compound and its derivatives have potential as chemical tools for fundamental biological research. The ability of quinoline-based probes to detect biologically relevant species like nucleotides or to monitor enzymatic processes in real-time highlights the utility of this scaffold. nih.gov
By leveraging the reactivity of the iodo group, this molecule could be conjugated to biomolecules such as peptides or oligonucleotides to create fluorescently labeled probes. acs.org These probes could be used to study biomolecular interactions, cellular uptake, and localization without the intention of a therapeutic outcome. For example, a derivative could be designed as a turn-on fluorescent probe that responds to a specific enzymatic activity within a cell, providing a powerful tool for studying biological pathways. nih.gov The fluorine atom at the C7 position can also be useful for ¹⁹F NMR studies, providing an additional spectroscopic handle for monitoring the probe's environment.
Green Chemistry Considerations in Synthesis and Application
The principles of green chemistry are increasingly important in the design and synthesis of new chemical entities. bohrium.comresearchgate.net Future research on this compound should prioritize the development of environmentally benign synthetic routes. This includes the use of greener solvents like water or ethanol (B145695), the development of catalyst-free reactions, or the use of recyclable catalysts such as nanoparticles. nih.govbohrium.comacs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.netacs.org
The development of one-pot, multicomponent reactions for the synthesis of this quinoline derivative would also be a significant step forward in terms of green chemistry, as it would reduce the number of synthetic steps and the amount of waste generated. bohrium.com By considering the lifecycle of the molecule, from its synthesis to its final application, researchers can minimize its environmental impact. researchgate.net
Q & A
Q. What computational approaches are suitable for predicting off-target interactions or toxicity risks?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen against the DrugBank database. Use QSAR models to predict hepatotoxicity based on structural descriptors (e.g., topological polar surface area). ADMET prediction tools (e.g., SwissADME) can flag potential CYP450 inhibition or hERG channel binding, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
